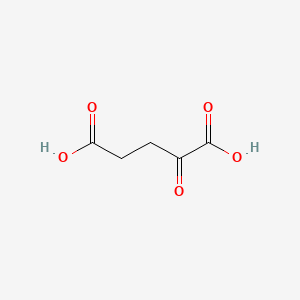

2-ketoglutaric acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Oxoglutaric acid can be synthesized through various biochemical pathways. One common method involves the oxidative decarboxylation of isocitrate, catalyzed by isocitrate dehydrogenase . Another method is the oxidative deamination of glutamate, catalyzed by glutamate dehydrogenase . These reactions typically occur under mild conditions in aqueous solutions.

Industrial Production Methods

Industrial production of 2-oxoglutaric acid often involves microbial fermentation. Microorganisms such as bacteria and yeast are genetically engineered to overproduce enzymes like isocitrate dehydrogenase and glutamate dehydrogenase, which facilitate the production of 2-oxoglutaric acid . This method is favored for its sustainability and environmental friendliness.

Análisis De Reacciones Químicas

Nonenzymatic Oxidative Decarboxylation

2-Ketoglutaric acid undergoes spontaneous decarboxylation in the presence of hydrogen peroxide (H₂O₂), forming succinate, carbon dioxide (CO₂), and water (H₂O):This reaction contributes to its role as an antioxidant, directly neutralizing reactive oxygen species (ROS) like H₂O₂ .

Enzymatic Reactions in the TCA Cycle

AKG is a key intermediate in the TCA cycle, participating in energy production and metabolite synthesis.

Transamination Reactions

AKG acts as an amino-group acceptor in transamination, facilitating amino acid synthesis:Key enzymes include alanine transaminase (ALT) and aspartate transaminase (AST), which regulate nitrogen balance .

Antioxidant Activity

AKG directly scavenges H₂O₂ through nonenzymatic decarboxylation (as noted above) and enhances antioxidant enzyme activity:

- Superoxide dismutase (SOD) activation : AKG increases SOD activity, converting superoxide radicals (O₂⁻) to H₂O₂ .

- Glutathione synthesis : AKG-derived glutamate contributes to glutathione production, a major cellular antioxidant .

Role in Amino Acid and Nucleotide Metabolism

AKG serves as a precursor for multiple biosynthetic pathways:

γ-Aminobutyric Acid (GABA) Production

Glutamate derived from AKG is decarboxylated by glutamic acid decarboxylase (GAD) to form GABA, a key neurotransmitter :

Interactions with Reactive Oxygen Species (ROS)

AKG modulates redox balance by:

- Directly neutralizing H₂O₂ .

- Regulating mitochondrial electron transport chain activity, reducing ROS generation .

Hydrolysis of Esterified Analogs

Cell-permeable AKG esters (e.g., dimethyl-α-ketoglutarate, DMKG) hydrolyze spontaneously in aqueous media:This hydrolysis impacts experimental outcomes by altering extracellular pH and mitochondrial function .

Regulatory Roles in Epigenetics

AKG is a cofactor for α-ketoglutarate-dependent dioxygenases (e.g., TET enzymes), which regulate DNA demethylation and histone modification :

Aplicaciones Científicas De Investigación

Physiological Functions and Metabolic Roles

2-ketoglutaric acid is integral to several metabolic pathways:

- Energy Production : As a key component of the TCA cycle, AKG contributes to ATP generation by facilitating the conversion of carbohydrates, fats, and proteins into energy.

- Nitrogen Metabolism : AKG serves as a nitrogen scavenger, playing a critical role in amino acid synthesis and metabolism. It is a precursor for glutamate and glutamine, which are vital for protein synthesis and cellular function .

Antioxidant Properties

AKG exhibits potent antioxidative effects, which have been demonstrated in various studies:

- It has been shown to reduce oxidative stress by scavenging reactive oxygen species (ROS), thereby protecting cells from damage caused by oxidative stress .

- In clinical settings, AKG has potential applications in treating age-related diseases, cancer, and cardiovascular conditions due to its ability to modulate oxidative stress responses .

Nutritional Supplementation

AKG is increasingly used as a nutritional supplement for its health benefits:

- It enhances protein synthesis while inhibiting protein degradation in muscle tissues, making it beneficial for athletes and individuals undergoing recovery from injuries .

- Studies suggest that AKG supplementation can improve gut health by promoting the proliferation of intestinal cells and enhancing nutrient absorption .

Applications in Animal Husbandry

In the agricultural sector, this compound is utilized as a feed additive:

- Growth Performance : AKG has been shown to improve growth rates and feed efficiency in livestock by enhancing nitrogen utilization and overall metabolism .

- Health Benefits : It supports immune function and reduces oxidative stress in animals, leading to better health outcomes and reduced mortality rates .

Clinical Trials on Aging

A notable study investigated the effects of AKG on aging in Caenorhabditis elegans, revealing that it can extend lifespan by inhibiting ATP synthase activity . This finding suggests potential applications for AKG in geriatric medicine.

Cancer Research

Research indicates that AKG may enhance the efficacy of chemotherapy agents through its role in metabolic pathways. For instance, studies involving Drosophila melanogaster have shown that AKG can mitigate the toxic effects of carcinogens while promoting cellular health .

Data Tables

Mecanismo De Acción

2-Oxoglutaric acid exerts its effects primarily through its role in the TCA cycle. It acts as a substrate for 2-oxoglutarate-dependent dioxygenases, which are involved in various biochemical processes, including the hydroxylation of proline and lysine residues in collagen . These enzymes incorporate molecular oxygen into substrates, resulting in the formation of succinate and carbon dioxide .

Comparación Con Compuestos Similares

2-Oxoglutaric acid is similar to other keto acids such as pyruvic acid and oxaloacetic acid. it is unique in its role as a key intermediate in both the TCA cycle and amino acid metabolism . Other similar compounds include:

Pyruvic acid: Involved in glycolysis and the TCA cycle.

Oxaloacetic acid: Another intermediate in the TCA cycle and involved in gluconeogenesis.

2-Oxoglutaric acid stands out due to its involvement in nitrogen assimilation and its regulatory role in cellular metabolism .

Actividad Biológica

2-ketoglutaric acid (2-KG), also known as alpha-ketoglutarate (AKG), is a crucial intermediate in the tricarboxylic acid (TCA) cycle, playing a significant role in cellular metabolism. Its biological activities extend to various physiological processes, including antioxidative functions, metabolic regulation, and potential therapeutic applications. This article provides an in-depth exploration of the biological activity of this compound, supported by research findings, case studies, and data tables.

Physiological Functions

1. Metabolic Role:

2-KG is integral to the TCA cycle, where it participates in energy production and serves as a precursor for amino acids such as glutamate and glutamine. These amino acids are vital for protein synthesis and nitrogen metabolism .

2. Antioxidative Properties:

Research indicates that AKG exhibits strong antioxidative properties. It can scavenge reactive oxygen species (ROS) and mitigate oxidative stress by enhancing antioxidant enzyme activities, such as superoxide dismutase (SOD), while reducing malondialdehyde (MDA) levels .

3. Modulation of Cellular Processes:

AKG influences various cellular mechanisms, including autophagy and mitochondrial dynamics. A study involving lipopolysaccharide (LPS)-induced oxidative stress in piglets demonstrated that AKG supplementation improved mitochondrial function and reduced oxidative damage by regulating autophagy-related proteins .

Case Studies

Amish Lethal Microcephaly:

A notable case study highlights a metabolic disorder among the Old-Order Amish characterized by severe congenital microcephaly and elevated levels of 2-ketoglutaric aciduria. This condition is linked to a defect in a mitochondrial protein responsible for 2-KG transport, underscoring the importance of 2-KG in neurological development .

Lifespan Extension in C. elegans:

In model organisms like Caenorhabditis elegans, AKG has been shown to extend lifespan by inhibiting ATP synthase activity, leading to reduced ATP levels and increased autophagy. This finding suggests potential applications for AKG in aging research .

Antioxidative Mechanisms

- Direct Reaction with ROS: AKG reacts with hydrogen peroxide to form succinate, water, and carbon dioxide, thereby decreasing oxidative stress levels .

- Regulation of Nrf2 Pathway: AKG may activate the Nrf2/ARE signaling pathway, enhancing cellular defenses against oxidative damage .

Impact on Muscle Metabolism

AKG has been found to stimulate protein synthesis while inhibiting protein degradation in muscle tissues, making it a candidate for clinical applications in muscle wasting conditions .

Data Tables

Propiedades

IUPAC Name |

2-oxopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGXRSRHYNQIFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O5 | |

| Record name | α-Ketoglutaric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Alpha-ketoglutaric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15303-07-8 (di-ammonium salt), 17091-15-5 (hydrochloride salt), 22202-68-2 (mono-hydrochloride salt), 305-72-6 (di-hydrochloride salt), 86248-59-1 (calcium[2:1]salt), 997-43-3 (mono-potassium salt) | |

| Record name | Oxoglurate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5033179 | |

| Record name | alpha-Ketoglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5033179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White to off-white solid; [Acros Organics MSDS], Solid, white to pale yellow crystalline powder | |

| Record name | alpha-Ketoglutaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Oxoglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Oxopentanedioic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/455/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

541.5 mg/mL, soluble in water at >1000 g/l at 20�C and petrolatum at <100 g/kg at 20�C | |

| Record name | Oxogluric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08845 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxoglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Oxopentanedioic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/455/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Mechanism of Action |

The exact mechanisms of action for α-Ketoglutarate have not yet been elucidated. Some of α-Ketoglutarate’s actions include acting in the Krebs cycle as an intermediate, transamination reactions during the metabolism of amino acids, forming glutamic acid by combining with ammonia, and reducing nitrogen by combining with it as well. Concerning α-Ketoglutarate’s actions with ammonia, it is proposed that α-Ketoglutarate can help patients with propionic academia who have high levels of ammonia and low levels of glutamine/glutamate in their blood. Because endogenous glutamate/glutamine is produced from α-Ketoglutarate, propionic acidemia patients have impaired production of α-Ketoglutarate and supplementation of α-Ketoglutarate should improve the condition of these patients. Several other experimental studies have also shown that administration of α-Ketoglutarate in parenteral nutrition given to post-operative patients helped attenuate the decreased synthesis of muscle protein that is often seen after a surgery. This decreased muscle synthesis is speculated to be due to too low α-Ketoglutarate levels. | |

| Record name | Oxogluric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08845 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

328-50-7, 34410-46-3, 17091-15-5, 108395-15-9 | |

| Record name | 2-Oxoglutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxoglurate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanedioic acid, oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034410463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxogluric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08845 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-ketoglutaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanedioic acid, 2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Ketoglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5033179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxoglutaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-oxoglutaric acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 108395-15-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXOGLURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ID597Z82X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxoglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

115.5 °C | |

| Record name | Oxogluric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08845 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxoglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.